Isoagarotetrol

Description

Structure

3D Structure

Propriétés

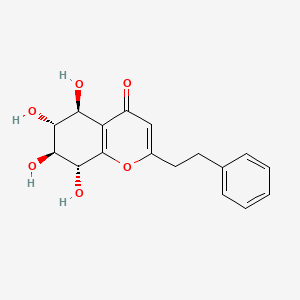

IUPAC Name |

(5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMIROLCTHMEEO-XUWVNRHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@@H]([C@H]3O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Isoagarotetrol

Abstract: Isoagarotetrol is a naturally occurring tetrahydroxylated 2-(2-phenylethyl)chromone derivative isolated from agarwood, the resinous heartwood of Aquilaria species.[][2][3] This guide provides a comprehensive overview of its chemical structure, including its systematic nomenclature, stereochemistry, and the spectroscopic techniques employed for its elucidation. Furthermore, it details its physicochemical properties, methods of isolation, and known biological activities, positioning this compound as a compound of interest for further research in pharmacology and natural product chemistry.

Introduction

Discovery and Natural Occurrence

This compound is a secondary metabolite found in agarwood, a highly valued resinous wood used for centuries in traditional medicine and perfumery.[] It is primarily isolated from trees of the Aquilaria genus, particularly Aquilaria sinensis, which produce the resin as a defense mechanism against injury or infection.[][2] The complex chemical composition of agarwood includes a variety of chromone derivatives, sesquiterpenes, and other aromatic compounds, with this compound being one of the characteristic non-volatile chromones.[4]

Significance in Natural Product Chemistry and Pharmacology

The unique structural features of this compound, particularly its polyhydroxylated chromone core, have drawn the attention of researchers. Preliminary studies have revealed that this compound possesses significant antioxidant and anti-inflammatory properties.[] It has been shown to be effective in scavenging free radicals and inhibiting the production of pro-inflammatory cytokines in vitro.[] These biological activities suggest its potential as a lead compound for the development of new therapeutic agents.[]

Chemical Identity and Nomenclature

A precise understanding of a molecule begins with its unambiguous identification. The following section details the systematic naming and standard chemical identifiers for this compound.

Systematic (IUPAC) Name

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one .[] This name precisely describes the molecular structure, including the stereochemistry of its four chiral centers.

Common Synonyms

In scientific literature and chemical databases, this compound may also be referred to by the synonym: (5S,6R,7S,8R)-5,6,7,8-Tetrahydroxy-2-phenethyl-5,6,7,8-tetrahydro-4H-chromen-4-one.[]

Unique Chemical Identifiers

For database searching and regulatory purposes, the following identifiers are assigned to this compound:

| Identifier | Value |

| CAS Number | 104060-61-9[][2][3][5] |

| Molecular Formula | C₁₇H₁₈O₆[][5] |

| SMILES | O=C(C=C(CCC1=CC=CC=C1)O2)C3=C2--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]3O[2][3][5] |

| InChI | InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15-,16+/m0/s1[] |

| InChI Key | CWMIROLCTHMEEO-XUWVNRHRSA-N[][5] |

Molecular Structure and Stereochemistry

Core Scaffold

The fundamental structure of this compound is built upon a 2-(2-phenylethyl)chromone scaffold. This core consists of a benzopyran-4-one (chromone) ring system substituted at the 2-position with a phenylethyl group. This class of compounds is characteristic of Aquilaria species.[4]

Key Functional Groups

The notable features of the this compound molecule are:

-

A phenylethyl group: This nonpolar moiety contributes to the overall lipophilicity of the molecule.

-

A chromone core: This heterocyclic system is known for a wide range of biological activities.

-

A tetrahydroxy system: Four hydroxyl (-OH) groups are located on the saturated portion of the pyran ring, rendering this part of the molecule highly polar and capable of extensive hydrogen bonding.

Stereochemical Configuration

This compound has four stereocenters at positions 5, 6, 7, and 8. The specific spatial arrangement of the hydroxyl groups is defined by the IUPAC name as (5S, 6R, 7S, 8R). This precise stereochemistry is crucial for its biological activity and differentiates it from its diastereomer, agarotetrol, which has a (5S, 6R, 7R, 8S) configuration.[6] The stereochemical notation is defined using the Cahn-Ingold-Prelog (CIP) priority rules.

2D and 3D Structural Representations

The two-dimensional structure of this compound illustrates the connectivity of the atoms, while a three-dimensional model provides insight into its spatial arrangement, which is critical for understanding its interaction with biological targets.

2D Chemical Structure of this compound:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 318.32 g/mol | [][2][3][5] |

| Appearance | White to off-white solid powder | [][2] |

| Purity | >98% (HPLC) or 99.93% | [][2][3] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

Spectroscopic Characterization and Structural Elucidation

The definitive structure of natural products like this compound is determined through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8] These methods provide detailed information about the carbon-hydrogen framework, molecular weight, and elemental composition.[7][9][10]

The Role of NMR and Mass Spectrometry

-

Mass Spectrometry (MS): Provides the accurate molecular weight and elemental formula (C₁₇H₁₈O₆), which is the first crucial piece of evidence in structural elucidation.[8]

-

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) reveals the chemical environment of each proton and carbon atom, while 2D NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the molecular connectivity and establish the final structure.[8]

The combination of these techniques provides an unambiguous confirmation of the compound's identity.[7][11]

Caption: Workflow for the structural elucidation of this compound.

Isolation and Purification

The isolation of this compound from its natural source is a multi-step process requiring careful extraction and purification techniques.[]

Extraction from Natural Sources

The process typically begins with the extraction of agarwood samples using organic solvents.[] A common method involves cold-soaking the powdered wood in ethanol to draw out the secondary metabolites, including this compound.[]

Chromatographic Separation

The crude ethanol extract is a complex mixture of compounds. To isolate this compound, the extract is subjected to various chromatographic techniques.[] High-Performance Liquid Chromatography (HPLC) is often employed in the final purification stages to obtain the compound at a high purity level (>98%).[3][4]

Caption: General workflow for the isolation and purification of this compound.

Biological Activity and Potential Applications

Antioxidant and Anti-inflammatory Properties

This compound has demonstrated notable biological activities in preclinical studies. It acts as an antioxidant by scavenging DPPH radicals and reducing nitric oxide production in vitro.[] Its anti-inflammatory effects are characterized by the inhibition of pro-inflammatory cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.[]

Potential as a Lead Compound in Drug Discovery

The unique chemical structure and dual antioxidant/anti-inflammatory activities make this compound a promising candidate for further investigation.[] It can serve as a scaffold for the synthesis of new derivatives with enhanced potency and selectivity, particularly for diseases associated with oxidative stress and inflammation.

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound is a structurally distinct natural product from agarwood with a well-defined stereochemistry. Its chemical structure, confirmed by modern spectroscopic methods, features a polyhydroxylated chromone core that is likely responsible for its observed antioxidant and anti-inflammatory activities. The detailed understanding of its structure, properties, and biological potential provides a solid foundation for future research in medicinal chemistry and pharmacology, aiming to harness its therapeutic possibilities.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 104060-61-9 | MOLNOVA [molnova.com]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. This compound | Alcohols | Ambeed.com [ambeed.com]

- 6. Agarotetrol | C17H18O6 | CID 13606036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 11. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Origin of Isoagarotetrol in Aquilaria sinensis

Abstract

Aquilaria sinensis, a primary source of the highly prized medicinal and aromatic resin known as agarwood, produces a complex-array of secondary metabolites in response to physical injury and microbial infection. Among these are a class of 2-(2-phenylethyl)chromone derivatives, which are key contributors to the quality and therapeutic properties of agarwood. This technical guide provides a comprehensive overview of isoagarotetrol, a significant bioactive chromone derivative isolated from A. sinensis. We will explore its initial discovery and structural elucidation, delve into its biosynthetic origins within the plant's defense-response pathways, and provide detailed, field-tested protocols for its extraction, isolation, and analysis. This document is intended for researchers, natural product chemists, and drug development professionals seeking to understand and harness the therapeutic potential of this unique phytochemical.

Introduction: The Chemistry of a Wounded Tree

The formation of agarwood is a pathological process. In a healthy Aquilaria tree, the compounds that make agarwood valuable are either absent or present in minute quantities.[1] When the tree undergoes stress—such as mechanical wounding or fungal invasion—it initiates a powerful defense response.[2][3][4] This response involves the synthesis and accumulation of a diverse suite of phytoalexins, primarily sesquiterpenoids and 2-(2-phenylethyl)chromone (PEC) derivatives.[3][5][6] These compounds create the dense, dark, aromatic resin that is characteristic of agarwood.[2][3]

This compound is a highly oxygenated PEC derivative that has garnered significant interest for its notable biological activities, including antioxidant and anti-inflammatory properties.[] Its presence and concentration, along with its isomer agarotetrol, are often used as chemical markers to evaluate the quality grade of agarwood samples.[8][9] Understanding the discovery, origin, and analytical chemistry of this compound is fundamental to the quality control of agarwood and to the exploration of its pharmacological potential.

Discovery and Structural Elucidation

The foundational work on the chemical constituents of agarwood led to the isolation of several novel PEC derivatives. The first definitive report and structural elucidation of this compound was published in 1986 by Shimada et al.[10][11]

-

Initial Isolation : The compound was isolated from the acetone extract of agarwood, likely sourced from Aquilaria species.[8]

-

Structural Confirmation : The precise chemical structure was determined using a combination of spectroscopic methods. Mass spectrometry (MS) provided the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) was instrumental in piecing together the carbon-hydrogen framework.[][12][13] These techniques revealed this compound to be (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one.[] The stereochemistry was confirmed through further advanced analytical techniques.

Biosynthetic Origin of this compound

The biosynthesis of PECs like this compound is a complex process that is intrinsically linked to the plant's defense mechanisms. While the complete pathway is still under active investigation, it is understood to be a multi-step process involving enzymes that are upregulated in response to stress.[4]

The biosynthesis can be broadly divided into two key stages:

-

Formation of the 2-(2-phenylethyl)chromone backbone : This is believed to involve a type III polyketide synthase (PKS) enzyme. This enzyme likely catalyzes the condensation of cinnamoyl-CoA (derived from the phenylpropanoid pathway) with three molecules of malonyl-CoA to form the characteristic chromone core.

-

Hydroxylation and Stereochemical Configuration : Following the formation of the basic PEC skeleton, a series of post-synthesis modifications occur. Specifically, for this compound, this involves multiple hydroxylation steps catalyzed by cytochrome P450 (CYP) enzymes.[2] These enzymes are responsible for adding the four hydroxyl (-OH) groups to the chromone structure at positions C-5, C-6, C-7, and C-8, leading to the final structure of this compound.[2] The expression of the genes encoding these specific CYP enzymes is significantly increased upon wounding or infection.[2]

Caption: Plausible biosynthetic pathway of this compound in A. sinensis.

Experimental Protocols: Isolation and Analysis

The following protocols provide a robust framework for the extraction, isolation, and quantification of this compound from A. sinensis agarwood.

Workflow for Isolation and Purification

This workflow outlines the sequential steps from raw material to purified compound. The choice of solvents and chromatographic media is critical for achieving high purity and yield.

Caption: Experimental workflow for this compound isolation.

Step-by-Step Methodology

Step 1: Extraction

-

Material Preparation : Grind dried agarwood samples into a fine powder (40-60 mesh) to maximize surface area for extraction.

-

Solvent Extraction : Macerate the agarwood powder in 95% ethanol (or methanol) at a solid-to-liquid ratio of 1:10 (w/v).

-

Procedure : Perform the extraction at room temperature with continuous stirring for 24 hours. Repeat the process three times to ensure exhaustive extraction.

-

Concentration : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Step 2: Fractionation via Column Chromatography

-

Stationary Phase : Use silica gel (100-200 mesh) as the stationary phase.

-

Mobile Phase : Employ a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing polarity by adding ethyl acetate. A typical gradient could be Hexane:EtOAc from 100:0 to 0:100.

-

Fraction Collection : Collect fractions of 50-100 mL and monitor them using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol 9:1).[8] Combine fractions that show similar TLC profiles corresponding to this compound.

Step 3: Purification via Preparative HPLC

-

Column : Use a reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase : A gradient of methanol and water is effective. For example, start with 20% methanol in water, increasing to 30% over 120 minutes.[8]

-

Detection : Monitor the elution at a wavelength of 254 nm.[8]

-

Isolation : Collect the peak corresponding to the retention time of this compound. Lyophilize the collected fraction to obtain the purified compound as a powder.[8]

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Quantification

-

Column : Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase : Isocratic or gradient elution with methanol/water or acetonitrile/water.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at 254 nm.

-

Quantification : Create a calibration curve using a certified this compound reference standard of known concentrations.

2. Mass Spectrometry (MS) for Molecular Weight Confirmation

-

Technique : Electrospray Ionization (ESI-MS) is commonly used.

-

Expected Result : The analysis will confirm the molecular weight of this compound (C₁₇H₁₈O₆), which is 318.32 g/mol .[][14]

3. Nuclear Magnetic Resonance (NMR) for Structural Verification

-

Techniques : ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY and HMBC) are essential for unambiguous structural confirmation.[13]

-

Rationale : The chemical shifts, coupling constants, and correlations observed in the NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the stereochemistry, distinguishing it from isomers like agarotetrol.[15][16]

Quantitative Data and Significance

The concentration of this compound can vary significantly depending on the origin, age, and induction method of the agarwood. Its quantification is a key aspect of quality control for both traditional medicine and the fragrance industry.

| Parameter | Description | Significance | Typical Range |

| Yield from Extraction | Percentage of crude extract obtained from raw agarwood powder. | Indicates the overall resin content. | 2-15% (w/w) |

| Purity after HPLC | Purity of the isolated this compound. | Essential for use as an analytical standard and for pharmacological studies. | >98% |

| Concentration in Agarwood | Amount of this compound per gram of agarwood. | A key marker for quality grading. Higher concentrations often correlate with higher quality agarwood.[8] | 0.05 - 0.5 mg/g |

Note: The values in the table are illustrative and can vary based on the specific sample and methods used.

Conclusion and Future Directions

This compound stands out as a crucial biomarker for the quality of Aquilaria sinensis agarwood and a promising lead compound for therapeutic applications, particularly due to its anti-inflammatory and antioxidant activities.[] The methodologies detailed in this guide provide a standardized approach for its isolation and analysis, which is vital for consistent research and development.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway , including the identification and characterization of all involved enzymes. This could pave the way for producing this compound through synthetic biology approaches.

-

Investigating its full pharmacological profile and mechanism of action to validate its traditional uses and uncover new therapeutic potentials.

-

Developing more rapid and field-deployable analytical techniques for the quality assessment of agarwood based on this compound content.

References

- 1. The Sesquiterpene Biosynthesis and Vessel-Occlusion Formation in Stems of Aquilaria sinensis (Lour.) Gilg Trees Induced by Wounding Treatments without Variation of Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. maxapress.com [maxapress.com]

- 4. Agarwood Induction: Current Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.eu [file.medchemexpress.eu]

- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. This compound | Alcohols | Ambeed.com [ambeed.com]

- 15. Analytical NMR [magritek.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Biosynthesis of Isoagarotetrol in Agarwood

Abstract

Agarwood, the resinous heartwood from Aquilaria species, is a source of immensely valuable secondary metabolites, prized in perfumery, cultural ceremonies, and traditional medicine. Among these compounds, 2-(2-phenylethyl)chromones (PECs) represent a class of bioactive molecules with significant pharmacological potential. Isoagarotetrol, a highly oxygenated PEC, is a characteristic component of high-quality agarwood.[1][] However, its biosynthetic pathway remains largely unelucidated, posing a significant challenge to its sustainable production through metabolic engineering or synthetic biology. This technical guide synthesizes current biochemical knowledge to propose a comprehensive biosynthetic pathway for this compound. We delve into the upstream metabolic routes, key enzymatic transformations, and the complex regulatory network that governs its formation in response to environmental stressors. Furthermore, this document provides detailed, field-proven experimental workflows for researchers aiming to identify the specific enzymes and validate the proposed pathway, paving the way for novel production strategies and drug discovery initiatives.

Introduction: The Chemistry and Significance of this compound

This compound, with the chemical formula C₁₇H₁₈O₆, is a tetrahydroxylated 2-(2-phenylethyl)chromone.[3][4] Its structure consists of two core moieties: a phenylethyl group derived from the shikimate pathway and a chromone backbone assembled via the polyketide pathway. The defining feature of this compound is the specific stereochemical arrangement of four hydroxyl groups on the chromone ring system, which imparts its unique chemical properties and biological activities, including reported antioxidant and anti-inflammatory effects.[]

The formation of this compound is intrinsically linked to the plant's defense response. In healthy Aquilaria trees, these compounds are absent or present at negligible levels. Their biosynthesis is triggered by biotic or abiotic stress, such as mechanical wounding or fungal infection, which initiates a complex signaling cascade leading to the accumulation of resinous agarwood.[5][6] Understanding this pathway is paramount for overcoming the supply limitations caused by the endangerment of wild Aquilaria species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is not a linear process but rather a convergence of major plant metabolic pathways, followed by a series of specific tailoring reactions. We propose a multi-stage pathway grounded in the established principles of plant secondary metabolism.

Stage 1: Formation of Primary Precursors

The this compound molecule is assembled from two distinct precursors, each originating from a fundamental metabolic route:

-

The Phenylpropanoid Pathway (supplying the Phenylethyl Moiety): This pathway begins with the amino acid L-phenylalanine. A series of enzymatic steps, including deamination and decarboxylation, are believed to generate a C₆-C₂ unit (2-phenylethanol or a derivative), which serves as the starter for the subsequent condensation step.

-

The Polyketide Pathway (supplying the Chromone Core): The chromone ring is likely formed via the acetate-malonate pathway. We hypothesize that a Type III polyketide synthase (PKS), such as a chalcone synthase (CHS)-like enzyme, catalyzes the condensation of three molecules of malonyl-CoA with a starter molecule to form the polyketide chain that cyclizes into the chromone scaffold.[7][8]

Stage 2: Assembly of the 2-(2-Phenylethyl)chromone Backbone

The crucial step in forming the core structure is the condensation of the phenylethyl precursor with the polyketide-derived intermediate. This reaction, catalyzed by a yet-to-be-identified condensing enzyme or occurring spontaneously after PKS action, yields the foundational 2-(2-phenylethyl)chromone skeleton.

Stage 3: Oxidative Tailoring by Cytochrome P450s

The transformation from the simple chromone backbone to the highly oxygenated this compound is the most critical phase. This is accomplished by a series of regio- and stereospecific hydroxylation reactions.

-

Causality: The addition of multiple hydroxyl groups dramatically increases the polarity and reactivity of the molecule, which is characteristic of many plant defense compounds. Cytochrome P450 monooxygenases (CYPs) are the primary enzyme family responsible for such oxidative modifications in plant secondary metabolism.[9][10] Genome-wide studies in Aquilaria have identified numerous CYP genes that are upregulated during agarwood formation, strongly implicating them in this process.[9][10]

We propose that at least four distinct hydroxylation steps, likely catalyzed by several different CYP enzymes, occur sequentially to produce the final tetrol structure of this compound. The precise order of these hydroxylations is a key area for future research.

Caption: Proposed biosynthesis of this compound from primary metabolites.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and induced only under specific conditions. This ensures that the plant conserves resources and mounts a defense response only when necessary.

The Role of Jasmonate Signaling

Jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MJ), are central signaling molecules in plant defense.[11][12] Wounding or pathogen attack triggers a rapid increase in endogenous JA levels.[13][14][15]

-

Mechanism: JA signaling activates a cascade of transcription factors (TFs), particularly from the WRKY and MYB families.[5] These TFs then bind to specific promoter elements of biosynthetic genes—including the PKS and CYP genes implicated in this compound formation—and activate their transcription.[7] Studies have shown that exogenous application of MJ to Aquilaria cell cultures or seedlings leads to a significant upregulation of sesquiterpene synthase genes and the accumulation of sesquiterpenes, a process that is mechanistically analogous to PEC formation.[5][16]

Caption: Regulatory cascade for stress-induced this compound production.

Experimental Workflows for Pathway Elucidation

Validating the proposed pathway requires a multi-faceted approach combining metabolomics, transcriptomics, and functional enzymology. The following protocols provide a self-validating system where results from one experiment inform the design of the next.

Protocol 1: Elicitor Treatment and Sample Collection

Objective: To induce the biosynthesis of this compound in a controlled system for subsequent molecular analysis.

Methodology:

-

System Setup: Use sterile Aquilaria sinensis cell suspension cultures or 3-month-old seedlings. Maintain cultures under a 16/8h light/dark cycle at 25°C.

-

Elicitation: Prepare a 100 mM stock solution of Methyl Jasmonate (MJ) in 100% ethanol. Add MJ to the culture medium or spray onto seedlings to a final concentration of 100 µM. Use a mock treatment (medium with an equivalent amount of ethanol) as a control.

-

Time-Course Sampling: Harvest tissue (cells or leaves/stems) at multiple time points post-treatment (e.g., 0h, 6h, 12h, 24h, 48h).

-

Sample Processing: Immediately flash-freeze the collected tissue in liquid nitrogen to quench metabolic activity. Divide the sample into two aliquots: one for metabolite analysis and one for RNA extraction. Store at -80°C.

-

Causality: A time-course experiment is crucial. It allows for the correlation of gene expression changes (which often peak early) with the subsequent accumulation of the final metabolite, establishing a temporal link between transcription and product formation.

Protocol 2: Metabolite Profiling by LC-MS/MS

Objective: To quantify the accumulation of this compound and potential intermediates.

Methodology:

-

Extraction: Homogenize 100 mg of frozen tissue powder in 1 mL of 80% methanol. Vortex vigorously and sonicate for 30 minutes. Centrifuge at 13,000 x g for 15 minutes. Collect the supernatant.

-

LC-MS/MS Analysis:

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).[17][18]

-

Column: A C18 reverse-phase column is suitable for separating moderately polar compounds like PECs.[18]

-

Mobile Phase: Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Detection: Operate the mass spectrometer in both positive and negative ion modes. Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound, using a certified standard for confirmation and calibration.

-

-

Self-Validation: The identity of this compound should be confirmed by comparing its retention time and fragmentation pattern (MS/MS spectrum) with an authentic chemical standard.

Protocol 3: Candidate Gene Identification via Transcriptomics and qRT-PCR

Objective: To identify PKS and CYP genes whose expression correlates with this compound production.

Methodology:

-

RNA Extraction: Extract total RNA from the 0h (control) and the peak induction time point (e.g., 12h) samples using a plant-specific RNA extraction kit.

-

Transcriptome Sequencing (RNA-Seq): Perform RNA-Seq on the control and induced samples to get a global view of gene expression. Identify differentially expressed genes (DEGs) annotated as "polyketide synthase" or "cytochrome P450."

-

qRT-PCR Validation:

-

Synthesize cDNA from the RNA of all time-course samples.

-

Design primers for the top candidate PKS and CYP genes identified from RNA-Seq.

-

Perform quantitative real-time PCR (qRT-PCR) using a stable reference gene (e.g., Actin or GAPDH) for normalization.

-

-

Causality: This approach narrows down the vast number of PKS and CYP genes in the Aquilaria genome to a manageable list of candidates that are actively transcribed in response to the specific stimulus that induces this compound production.

Table 1: Quantitative Data Summary (Hypothetical)

| Time Point (Post-MJ) | This compound (µg/g FW) | Relative Expression (Gene CYP_X) | Relative Expression (Gene PKS_Y) |

| 0h | < 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| 6h | 2.5 ± 0.4 | 15.7 ± 2.1 | 8.2 ± 1.5 |

| 12h | 15.8 ± 2.1 | 45.3 ± 5.5 | 25.6 ± 3.9 |

| 24h | 45.2 ± 6.3 | 20.1 ± 3.0 | 11.4 ± 2.2 |

| 48h | 50.1 ± 7.8 | 8.9 ± 1.9 | 5.1 ± 0.9 |

This table illustrates the expected correlation between gene expression, which peaks early, and metabolite accumulation, which follows.

Caption: Integrated workflow for the elucidation of the this compound pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in agarwood is a sophisticated, stress-responsive process that integrates several major metabolic pathways. The proposed pathway—originating from phenylpropanoid and polyketide precursors, followed by assembly and extensive oxidative tailoring by CYP enzymes under the control of jasmonate signaling—provides a robust framework for future research.

The critical next steps involve the functional characterization of the specific PKS and CYP enzymes responsible for catalysis. The experimental workflows detailed in this guide offer a clear path to identifying these molecular components. Success in this endeavor will not only fully elucidate a fascinating piece of plant biochemistry but will also unlock the potential for metabolic engineering of this compound and related bioactive compounds in microbial or plant-based chassis systems. This would provide a sustainable and scalable alternative to the destructive harvesting of endangered Aquilaria trees, ensuring a continued supply of these valuable molecules for pharmaceutical and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 3. This compound | Alcohols | Ambeed.com [ambeed.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of genes related to agarwood formation: transcriptome analysis of healthy and wounded tissues of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genome-wide investigation of Cytochrome P450 superfamily of Aquilaria agallocha: Association with terpenoids and phenylpropanoids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview [frontiersin.org]

- 14. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Chromatographic Techniques to Separate and Identify Bioactive Compounds in Microalgae [frontiersin.org]

Physical and chemical properties of Isoagarotetrol

An In-depth Technical Guide to the Physical and Chemical Properties of Isoagarotetrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from agarwood, the highly valued resinous heartwood of Aquilaria species, particularly Aquilaria sinensis.[][2] This compound, belonging to the phenol chemical family, has garnered significant interest within the scientific community for its notable biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[] As a bioactive constituent of a material with a long history in traditional medicine, this compound presents a compelling subject for modern drug discovery and development, serving as a potential lead compound for novel therapeutic agents.[]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to serve as a foundational resource for researchers, offering detailed experimental protocols for its analysis and insights into its biological significance, thereby facilitating further investigation into its therapeutic potential.

Chemical Identity and Structure

The unique structural arrangement of this compound, characterized by a chromone backbone linked to a phenylethyl group and a tetrahydroxy-substituted ring, is fundamental to its chemical behavior and biological function.

Core Structural Features:

-

IUPAC Name: (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one[]

-

SMILES: O=C(C=C(CCC1=CC=CC=C1)O2)C3=C2--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]3O[2][4]

The stereochemistry of the four hydroxyl groups on the tetrahydro-4H-chromen-4-one ring is a critical determinant of the molecule's three-dimensional conformation and its interaction with biological targets.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in both research and development settings.

| Property | Value | Source(s) |

| Molecular Weight | 318.32 g/mol | [][2][3][5] |

| Appearance | White to off-white powder/solid | [][2] |

| Purity | Typically >98% (HPLC) | [4] |

| Solubility | Data not widely published; expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | |

| Storage Conditions | 4°C, protected from light. For solutions in solvent: -80°C (6 months) or -20°C (1 month). | [2][3][4] |

Isolation and Characterization Workflow

This compound is a natural product that must be extracted and purified from its source material, primarily agarwood. The structural confirmation relies on a combination of chromatographic and spectroscopic techniques.

Natural Source and Extraction

The primary source of this compound is the resinous wood of Aquilaria sinensis.[][2] The isolation process begins with the extraction of the raw material. The choice of an organic solvent like ethanol is based on its ability to efficiently solubilize chromone derivatives while being relatively easy to remove post-extraction.

Protocol 1: Ethanol Extraction from Agarwood

-

Maceration: Agarwood is cold-soaked in ethanol (e.g., a 1:10 w/v ratio).[] This process is typically repeated multiple times (e.g., three times for 24 hours each) to maximize the extraction yield.

-

Filtration: The mixture is filtered to separate the ethanol extract from the solid plant material.

-

Concentration: The collected ethanol extracts are combined and concentrated under reduced pressure at a controlled temperature (e.g., 50°C) to yield a crude extract.[]

Chromatographic Purification and Analysis

Following extraction, the crude mixture is subjected to chromatographic separation to isolate this compound from other co-extracted compounds.[] High-performance liquid chromatography (HPLC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC), is the method of choice for both purification and quantitative analysis due to its high resolution and sensitivity.

Caption: General workflow for the isolation and analysis of this compound.

Protocol 2: UHPLC-MS/MS for Quantitative Analysis This protocol is adapted from a validated method for analyzing 2-(2-phenylethyl) chromones in biological matrices.[]

-

Instrumentation: An Agilent 1290 HPLC system coupled with an Agilent 6470 triple-quadrupole mass spectrometer with an ESI source.[]

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm).[]

-

Column Temperature: 30°C.[]

-

Flow Rate: 0.3 mL/min.[]

-

Injection Volume: 2 μL.[]

-

Mobile Phase A: Water with 0.2% formic acid.[]

-

Mobile Phase B: Acetonitrile (ACN).[]

-

Gradient Program:

-

0–1.0 min: 15% B

-

1.0–4.0 min: 15% to 40% B

-

4.0–5.0 min: 40% to 70% B

-

5.0–5.5 min: 70% to 80% B

-

5.5–7.5 min: 80% B

-

7.5–9.0 min: 95% B

-

9.0–11.0 min: Re-equilibration at 15% B[]

-

Causality Behind Choices: The C18 column is selected for its excellent retention of hydrophobic and moderately polar compounds like this compound. The formic acid in the mobile phase aids in the ionization of the analyte for mass spectrometry detection, while the gradient elution allows for the effective separation of a complex mixture of compounds found in the agarwood extract.

Structural Confirmation

The definitive identification of the isolated compound as this compound requires spectroscopic analysis.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structural components.[] ESI-MS is commonly used for its soft ionization, which keeps the molecule intact.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the complete elucidation of the molecular structure and stereochemistry.[]

Biological Activity and Potential Mechanisms

This compound has demonstrated a range of biological activities in preclinical studies, suggesting its potential for therapeutic applications.

Antioxidant and Anti-inflammatory Effects

-

Antioxidant Activity: this compound has been shown to be an effective scavenger of DPPH radicals and can reduce the production of nitric oxide in vitro.[] This activity is likely attributable to the phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.

-

Anti-inflammatory Activity: The compound inhibits the release of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS).[] This suggests an ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.

Neuroprotective Properties

Studies have shown that this compound can protect neuronal-like PC12 cells from damage induced by corticosterone.[] The mechanism involves the reduction of oxidative stress and the inhibition of apoptosis, as evidenced by a decreased caspase-3 activity and an increased Bcl-2/Bax ratio.[]

Caption: Hypothesized mechanism of this compound's protective effects.

Conclusion

This compound stands out as a promising natural product with a well-defined chemical structure and significant, multifaceted biological activities. Its physicochemical properties make it amenable to standard analytical techniques, and established protocols for its isolation and quantification provide a solid foundation for further research. The demonstrated antioxidant, anti-inflammatory, and neuroprotective effects warrant deeper investigation into its mechanisms of action and potential as a lead compound in the development of new therapies. This guide provides the core technical information necessary for scientists and researchers to embark on or advance their studies of this intriguing molecule.

References

Isoagarotetrol CAS number and molecular weight

An In-depth Technical Guide to Isoagarotetrol

This guide provides a comprehensive overview of this compound, a significant natural compound, tailored for researchers, scientists, and professionals in drug development. Our focus is on delivering technical accuracy and field-proven insights to support and inspire further research and application.

Section 1: Core Properties of this compound

This compound is a chromone derivative that has been isolated from agarwood, the resinous heartwood of Aquilaria trees.[1] Its unique structure and biological potential have made it a subject of interest in natural product chemistry and pharmacology.

Chemical and Physical Data

A clear understanding of the fundamental properties of a compound is the bedrock of any research endeavor. The key identifiers and properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 104060-61-9 | [1][][3][4][5] |

| Molecular Formula | C₁₇H₁₈O₆ | [1][][4][5] |

| Molecular Weight | 318.32 g/mol | [1][][3][4][5][6] |

| Appearance | White to off-white solid | [1] |

| Purity | >98% (HPLC) | [3] |

| Initial Source | Aquilaria sinensis (Lour.) Spreng | [1][5] |

| Chemical Family | Phenols | [][5] |

Chemical Structure

The molecular structure of this compound is fundamental to its chemical behavior and biological activity. Below is a representation of its two-dimensional structure.

Caption: Simplified 2D structure of this compound.

Section 2: Isolation and Purification Protocol

The isolation of this compound from its natural source, agarwood, is a critical first step for any research. The following protocol is a synthesis of established methodologies for the extraction and purification of chromone derivatives from plant materials.

Extraction from Agarwood

The initial extraction aims to separate a broad spectrum of compounds from the raw plant material.

Workflow for Extraction

Caption: Workflow for the extraction of this compound from agarwood.

Detailed Steps:

-

Preparation of Plant Material : Begin with finely powdered agarwood to maximize the surface area for solvent extraction.

-

Solvent Extraction : The powdered agarwood is subjected to cold-soaking with ethanol at a ratio of 1:10 (weight/volume).[] This process is repeated three times, with each soaking period lasting 24 hours to ensure thorough extraction.[]

-

Filtration and Concentration : After each soaking period, the mixture is filtered. The ethanol extracts from the three repetitions are then combined.

-

Drying : The combined ethanol extract is concentrated and vaporized to dryness under reduced pressure at a controlled temperature of 50°C.[] This yields a crude extract containing this compound and other compounds.

Chromatographic Purification

Further purification is necessary to isolate this compound from the crude extract. High-Performance Liquid Chromatography (HPLC) is a standard and effective method.

Instrumentation and Conditions for UHPLC-MS/MS Analysis:

-

System : An Agilent 1290 HPLC system coupled with an Agilent 6470 triple-quadrupole mass spectrometer with an Agilent Jet Stream source in ESI mode is a suitable setup.[]

-

Column : A Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) is recommended for chromatographic separation.[]

-

Column Temperature : Maintained at 30°C.[]

-

Flow Rate : A flow rate of 0.3 mL/min is used.[]

-

Injection Volume : 2 μL of the sample is injected for analysis.[]

-

Mobile Phase : A gradient mobile phase consisting of water with 0.2% formic acid (A) and acetonitrile (ACN) (B) is employed.[]

-

Gradient Program :

-

0–1.0 min, 15% B

-

1.00–4.00 min, 15% to 40% B

-

4.00–5.00 min, 40% to 70% B

-

5.00–5.50 min, 70% to 80% B

-

5.50–7.50 min, 80% B

-

7.50–7.51 min, 80% to 95% B

-

7.51–9.00 min, 95% B

-

9.00–9.01 min, 95% to 15% B

-

9.01–11.00 min, 15% B[]

-

-

Sample Pretreatment for Analysis:

-

Thaw frozen plasma samples at room temperature.

-

To a 100 μL aliquot of the plasma sample, add 20 μL of an internal working solution.

-

Vortex the mixture for 30 seconds.

-

Add 280 μL of 1% formic acid in acetonitrile (1:100, v/v) for protein precipitation.[]

Section 3: Biological Activity and Potential Applications

While the primary focus of this guide is on the fundamental properties and isolation of this compound, it is important to note its context within the broader field of natural product research. As a phenolic compound isolated from a plant with a long history in traditional medicine, this compound is a candidate for further investigation into its biological activities. Its structural relative, Agarotetrol, has also been reported in Aquilaria malaccensis.[6] The class of 2-(2-phenylethyl)chromone derivatives, to which this compound belongs, is of significant interest for its potential pharmacological properties.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which could unveil novel therapeutic applications.

References

Natural sources and abundance of Isoagarotetrol

An In-Depth Technical Guide to the Natural Sources and Abundance of Isoagarotetrol

Executive Summary

This compound is a significant bioactive phenol belonging to the 2-(2-phenylethyl)chromone (PEC) class of secondary metabolites.[] Primarily isolated from agarwood, the precious resinous heartwood of Aquilaria species, this compound has garnered substantial interest within the scientific community for its demonstrated antioxidant, anti-inflammatory, and neuroprotective properties.[] The formation of this compound is not a constitutive process but rather a sophisticated defense response by the tree to biotic and abiotic stresses, making its natural abundance highly variable.[2][3] This guide provides a comprehensive overview of the natural sources of this compound, delves into the factors governing its abundance, and presents detailed technical methodologies for its extraction, isolation, and quantification, tailored for researchers, scientists, and professionals in drug development.

Part 1: The Phytochemistry of this compound

Chemical Identity and Structure

This compound is a tetrahydroxylated 2-(2-phenylethyl)chromone derivative. Its precise chemical identity is defined by the following characteristics:

-

IUPAC Name: (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one[]

-

Molecular Formula: C₁₇H₁₈O₆[]

-

Molecular Weight: 318.32 g/mol []

-

CAS Number: 104060-61-9[4]

It is a stereoisomer of agarotetrol, another chromone derivative found in agarwood.[5] The structural complexity and specific stereochemistry of this compound are crucial to its biological activity, distinguishing it from other related PECs.

Biosynthetic Context: The Formation of Agarwood

A foundational concept for understanding the sourcing of this compound is that it is a product of plant stress biochemistry. Healthy, uninjured Aquilaria wood is typically pale, light, and lacks the characteristic aromatic compounds for which it is prized.[6][7] The synthesis of this compound is intrinsically linked to the formation of agarwood, a process initiated as a defense mechanism.

The key stages are:

-

Stress Induction: The process begins when an Aquilaria tree undergoes stress, typically physical wounding (e.g., from insect boring, lightning strikes, or artificial inducement) which is often followed by fungal infection.[2][3]

-

Defense Response: The tree responds by activating complex secondary metabolite biosynthesis pathways.[2] This involves the production and accumulation of a host of chemical compounds, primarily sesquiterpenes and 2-(2-phenylethyl)chromones, which form a dense, dark, aromatic resin.[6][8]

-

Resin Deposition: This defensive resin is deposited in the heartwood surrounding the injury site. Over time, this resin-impregnated wood, known as agarwood, becomes the sole natural reservoir of this compound.[2][7]

This defensive origin explains why the concentration of this compound can vary dramatically, as it is directly related to the extent and duration of the tree's stress response.

Part 2: Natural Sources and Abundance

Primary Botanical Sources

The definitive natural source of this compound is the resinous agarwood produced by trees of the genus Aquilaria, which belongs to the Thymelaeaceae family.[3] While there are over 20 species in this genus, several are particularly recognized for producing the agarwood from which this compound is isolated:

-

Aquilaria sinensis : Frequently cited as a primary source for the isolation and characterization of this compound.[][4]

-

Aquilaria malaccensis (syn. A. agallocha): A major historical and commercial source of high-quality agarwood.[9][10]

-

Aquilaria crassna : Another key species cultivated for agarwood production.[9]

Closely related genera, such as Gyrinops, are also known to produce agarwood and are therefore potential, though less studied, sources of this compound.[9]

Factors Influencing Abundance

The yield of this compound from its natural source is not uniform. Its abundance is a multifactorial variable influenced by:

-

Induction Method: Artificially induced agarwood, created through controlled wounding and inoculation, may have a different chemical profile and concentration of PECs compared to naturally formed resin.[11] The specific technique used can significantly alter the resulting metabolite composition.[11]

-

Agarwood Quality: There is a demonstrated correlation between the quality or grade of agarwood and its chemical composition. Higher grades of agarwood often correlate with a higher concentration of total PECs, including the sum of agarotetrol and this compound.[7][10]

-

Duration of Resin Formation: The accumulation of chromone derivatives, including this compound, changes over the time course of agarwood formation.[12]

-

Extraction Solvent and Method: The choice of solvent and extraction technique directly impacts the yield of specific compounds from the complex agarwood matrix.[][13]

Quantitative Analysis of Abundance

Quantifying this compound is essential for quality control of agarwood and for standardizing extracts for research or drug development. The available literature provides some benchmarks for its concentration.

| Compound | Source Material | Extraction Method | Analytical Method | Reported Abundance | Reference |

| This compound (I-AH1) | Agarwood (Aquilaria sp.) | Cold-soaking with ethanol | UHPLC-MS/MS | 9.9 mg/g of dry ethanol extract | [] |

| Agarotetrol + this compound | Various agarwood samples | Acetone extraction | HPLC | Showed a high correlation with the grade of the agarwood sample | [7] |

Part 3: Methodologies for Isolation and Quantification

Rationale for Method Selection

The isolation and quantification of this compound from agarwood present a significant analytical challenge. The compound is embedded within a highly complex matrix of other phytochemicals, including sesquiterpenes, aromatic compounds, and numerous other chromone derivatives.[6][8] Therefore, a robust, multi-step workflow is required. The rationale involves:

-

Efficient Extraction: A solvent system must be chosen that effectively solubilizes PECs while minimizing the co-extraction of interfering substances. Ethanol is commonly used due to its polarity, which is well-suited for extracting hydroxylated chromones.[][13]

-

High-Resolution Separation: Due to the presence of structurally similar compounds and isomers like agarotetrol, high-resolution chromatographic techniques are non-negotiable for achieving pure isolation.[]

-

Sensitive and Specific Detection: For accurate quantification, a highly sensitive and specific analytical technique is needed. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard, offering excellent separation efficiency and the ability to identify and quantify compounds based on their specific mass-to-charge ratios and fragmentation patterns.[]

Experimental Protocol: Extraction and Isolation

This protocol outlines a generalized procedure for the extraction and isolation of this compound from agarwood.

Step 1: Material Preparation

-

Obtain high-quality, resinous agarwood.

-

Grind the wood into a coarse powder to increase the surface area for extraction.

Step 2: Solvent Extraction

-

Macerate the powdered agarwood in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[]

-

Allow the mixture to soak at room temperature for 24 hours with occasional agitation.

-

Filter the mixture to separate the ethanolic extract from the solid wood residue.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.[]

-

Combine all the ethanol extracts.

Step 3: Concentration

-

Evaporate the combined ethanol extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation of the target compounds.[]

-

The resulting crude extract can be used for further purification.

Step 4: Chromatographic Purification

-

Subject the crude extract to column chromatography using a suitable stationary phase (e.g., silica gel).

-

Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) of increasing polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

Pool the relevant fractions and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), until pure this compound is isolated.

Experimental Protocol: Quantification via UHPLC-MS/MS

This protocol provides a methodology for the quantitative analysis of this compound in an agarwood extract.

Step 1: Sample and Standard Preparation

-

Accurately weigh the dried agarwood extract and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.

-

Prepare a series of calibration standards of purified this compound at different known concentrations.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

Step 2: Instrumentation and Conditions

-

UHPLC System: An Agilent 1290 or equivalent.[]

-

Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm).[]

-

Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.[]

-

Column Temperature: 30°C.[]

-

Injection Volume: 2 µL.[]

-

Mass Spectrometer: A triple-quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source.[]

Step 3: MS/MS Method

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

-

Determine the specific precursor-to-product ion transitions for this compound using a purified standard.

-

Optimize MS parameters (e.g., fragmentor voltage, collision energy) to achieve the best signal intensity.

Step 4: Data Analysis

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Inject the agarwood extract sample.

-

Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve.

Part 4: Significance and Future Directions

The presence of this compound in agarwood is a key contributor to its medicinal value. Its demonstrated antioxidant and anti-inflammatory activities make it a compelling candidate for further pharmacological investigation and potential development as a therapeutic agent.[]

Future research should be directed towards:

-

Biosynthetic Pathway Elucidation: A deeper understanding of the specific enzymes and genes involved in this compound synthesis within Aquilaria could enable biotechnological production methods, circumventing the reliance on endangered trees.

-

Optimization of Induction: Further research into artificial induction techniques could lead to methods that specifically maximize the yield of this compound and other high-value PECs in cultivated Aquilaria trees.

-

Pharmacokinetic Studies: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to evaluate its potential as a viable drug candidate.[]

By continuing to explore the natural origins and chemistry of this compound, the scientific community can unlock its full therapeutic potential.

References

- 2. Frontiers | Agarwood Induction: Current Developments and Future Perspectives [frontiersin.org]

- 3. Agarwood—The Fragrant Molecules of a Wounded Tree - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. agritrop.cirad.fr [agritrop.cirad.fr]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. traditionalmedicines.org [traditionalmedicines.org]

- 9. Agarwood - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 13. myfoodresearch.com [myfoodresearch.com]

The Biological Activity of Isoagarotetrol: A Technical Guide for Researchers

Introduction: Unveiling Isoagarotetrol, a Promising Chromone from Agarwood

This compound is a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from agarwood, the resinous heartwood of Aquilaria species, most notably Aquilaria sinensis.[1] For centuries, agarwood has been a prized ingredient in traditional medicine and perfumery across Asia and the Middle East. Modern analytical techniques have allowed for the isolation and characterization of its bioactive constituents, including the chromone family to which this compound belongs.[2] These compounds are recognized for a variety of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and cytotoxic activities.[2][3] This guide provides an in-depth review of the current scientific literature on the biological activities of this compound and its related compounds, offering a valuable resource for researchers and drug development professionals.

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of drug discovery. Natural products, such as this compound, represent a promising reservoir for such compounds.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Research into the anti-inflammatory effects of chromone derivatives from Aquilaria sinensis points towards the inhibition of key inflammatory mediators. A study on Aquisinenin G, a 2-(2-phenylethyl)chromone-sesquiterpene hybrid structurally related to this compound, demonstrated potent inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[4][5] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory responses and contributes to tissue damage. The inhibition of NO production suggests that these compounds may interfere with inflammatory signaling pathways.

The primary signaling pathways implicated in the inflammatory response to LPS are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound's interaction with these pathways are yet to be published, the known mechanisms of other anti-inflammatory natural products strongly suggest their involvement.

Signaling Pathway: The NF-κB and MAPK Inflammatory Response

Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.

Quantitative Data on Anti-inflammatory Activity

While specific quantitative data for this compound is not yet available in the public domain, the following table presents the inhibitory concentration (IC50) value for a closely related chromone derivative from Aquilaria sinensis.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Aquisinenin G | Nitric Oxide Production Inhibition | RAW264.7 | 22.31 ± 0.42 | [4][5] |

This data provides a benchmark for the potential anti-inflammatory potency of this compound and underscores the need for further quantitative studies on the pure compound.

Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay

This protocol outlines the methodology for assessing the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Workflow Diagram: Nitric Oxide Inhibition Assay

Caption: Workflow for determining nitric oxide inhibition.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a positive control (e.g., a known iNOS inhibitor) and a vehicle control.

-

Nitrite Quantification: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing equal volumes of the supernatant with 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production, by plotting a dose-response curve.

Neuroprotective Potential: A Frontier for Investigation

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that compounds from Aquilaria sinensis may possess neuroprotective properties.

Evidence from Related Compounds and Extracts

While direct studies on the neuroprotective effects of this compound are lacking, research on related compounds and extracts from Aquilaria sinensis provides a strong rationale for its investigation in this area. For instance, 6-epiagarotetrol, a stereoisomer of agarotetrol, has been shown to have a protective effect on corticosterone-induced damage in PC12 cells, a common in vitro model for neuronal studies.[1] Furthermore, a study on 2-(2-phenylethyl)chromone-sesquiterpene hybrids from Aquilaria sinensis demonstrated that these compounds enhanced the viability of human neuroblastoma SH-SY5Y cells subjected to hydrogen peroxide-induced apoptosis.[4][5] Extracts from Aquilaria leaves have also been shown to promote cholinergic differentiation in hippocampal neurons.[6]

These findings suggest that the chromone scaffold, a core structure of this compound, may contribute to neuroprotection through various mechanisms, including antioxidant and anti-inflammatory actions, which are known to play a role in neurodegenerative processes.

Proposed Mechanisms and Future Research Directions

The potential neuroprotective mechanisms of this compound could involve:

-

Antioxidant activity: Reducing oxidative stress, a key contributor to neuronal damage.

-

Anti-inflammatory effects: Mitigating neuroinflammation, which is implicated in the progression of many neurodegenerative diseases.

-

Modulation of signaling pathways: Interacting with pathways crucial for neuronal survival and function.

Future research should focus on evaluating the direct neuroprotective effects of pure this compound in various in vitro and in vivo models of neurodegeneration.

Anti-Cancer Activity: A Nascent Area of Exploration

The search for novel anti-cancer agents from natural sources is a continuous endeavor. Several compounds from Aquilaria sinensis have demonstrated cytotoxic activity against various cancer cell lines.

Cytotoxic Effects of Related Chromones

Studies on 2-(2-phenylethyl)chromone derivatives isolated from Aquilaria and Gyrinops species have reported moderate to significant cytotoxicity against human tumor cell lines, including myeloid leukemia (K562), hepatocellular carcinoma (BEL-7402), and gastric carcinoma (SGC-7901) cells.[7] For example, certain chromone derivatives exhibited IC50 values ranging from 5.76 to 20.1 µM against these cell lines.[7] Additionally, bioassay-guided fractionation of Aquilaria sinensis flower extracts has led to the isolation of chromones with significant cytotoxicity against human lung adenocarcinoma cells, including paclitaxel-resistant strains.[8][9]

Potential for Further Investigation

The cytotoxic activity of related chromone derivatives suggests that this compound may also possess anti-cancer properties. The potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or inhibition of cancer cell proliferation and metastasis. Further research is warranted to investigate the anti-cancer potential of this compound against a panel of human cancer cell lines and to elucidate its mechanism of action.

Conclusion and Future Perspectives

This compound, a chromone derivative from the medicinally important agarwood, has emerged as a compound of significant interest due to its demonstrated antioxidant and anti-inflammatory properties. While quantitative data on its bioactivities are still limited, preliminary evidence from related compounds suggests a promising therapeutic potential. The anti-inflammatory actions, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, warrant further detailed investigation.

Furthermore, the neuroprotective and anti-cancer activities observed in extracts of Aquilaria sinensis and other closely related chromone derivatives provide a strong impetus for exploring these therapeutic avenues for this compound. Future research should prioritize the in-depth evaluation of pure this compound in a range of biological assays to establish its efficacy and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this fascinating natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation [mdpi.com]

- 5. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioassay-guided isolation of cytotoxic constituents from the flowers of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Therapeutic Potential of Isoagarotetrol: A Technical Guide for Researchers

Abstract

Isoagarotetrol, a naturally occurring phenol isolated from the resinous heartwood of Aquilaria species (agarwood), has emerged as a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the potential therapeutic effects of this compound, with a primary focus on its anti-inflammatory, neuroprotective, and anticancer properties. Drawing from available scientific literature, this document synthesizes the current understanding of this compound's mechanisms of action, supported by detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this intriguing natural compound.

Introduction to this compound

This compound is a phenolic compound with the molecular formula C₁₇H₁₈O₆.[1] It is one of the characteristic constituents of agarwood, a highly valued resinous wood used for centuries in traditional medicine and perfumery.[1][2] The unique chemical structure of this compound contributes to its diverse biological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects.[1]

Chemical Structure of this compound:

The growing interest in natural products for drug discovery has positioned this compound as a molecule of significant scientific interest. Its multifaceted pharmacological profile suggests its potential for development into novel therapeutic agents for a range of diseases.

Potential Therapeutic Effects of this compound

Current research indicates that this compound possesses several therapeutic properties, which are primarily attributed to its antioxidant and anti-inflammatory capabilities.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is implicated in numerous chronic diseases. This compound has demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways.

Mechanism of Action:

This compound's anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory mediators. Studies have shown that it can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition is likely linked to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. Phenolic compounds from Aquilaria species have been shown to influence these pathways.

-

NF-κB Pathway: In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. This compound is hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκB.

-

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases leads to the production of inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins.

Experimental Evidence:

-

In vitro studies have shown that this compound significantly reduces nitric oxide production in LPS-stimulated macrophage cell lines.[1]

-

It has also been observed to inhibit the release of pro-inflammatory cytokines.[1]

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Neuroprotective Potential

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. This compound has shown promise as a neuroprotective agent, primarily through its ability to combat oxidative stress and apoptosis.

Mechanism of Action:

The neuroprotective effects of this compound are linked to its ability to mitigate cellular damage induced by stressors such as high levels of corticosteroids. The proposed mechanisms involve:

-